
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran
Vue d'ensemble
Description
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran: is a chemical compound that belongs to the class of tetrahydrofurans It is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Méthodes De Préparation
The synthesis of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran typically involves the oxidative cyclization of 1,5-dienes. This process is often mediated by transition metal catalysts, such as metal-oxo species, which facilitate the formation of the tetrahydrofuran ring. The reaction conditions usually include the use of oxidizing agents and specific solvents to achieve the desired product .
In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The scalability of this method makes it suitable for commercial production.
Analyse Des Réactions Chimiques
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Applications De Recherche Scientifique
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran involves its ability to undergo various chemical transformations, which are facilitated by the presence of the tosyl groups. These groups act as leaving groups in substitution reactions, allowing the introduction of different functional groups into the tetrahydrofuran ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran can be compared to other similar compounds, such as:
cis-2,5-Dimethyltetrahydrofuran: This compound lacks the tosyl groups and has different reactivity and applications.
2,5-Bis(hydroxymethyl)tetrahydrofuran: This compound has hydroxyl groups instead of tosyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its tosyl groups, which provide specific reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S2/c1-15-3-9-19(10-4-15)28(21,22)25-13-17-7-8-18(27-17)14-26-29(23,24)20-11-5-16(2)6-12-20/h3-6,9-12,17-18H,7-8,13-14H2,1-2H3/t17-,18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYZQVKGHLXAL-HDICACEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC[C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
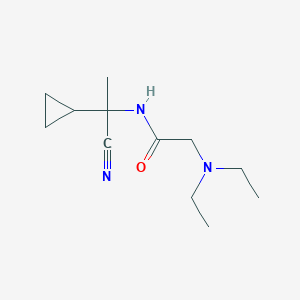
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)
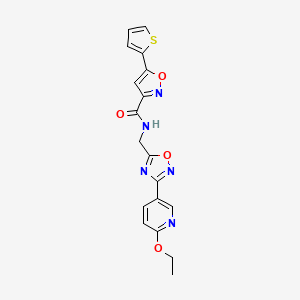
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)
![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)
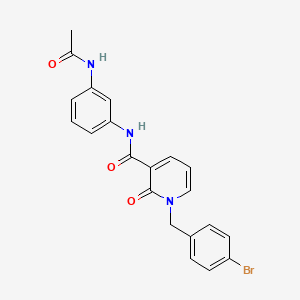
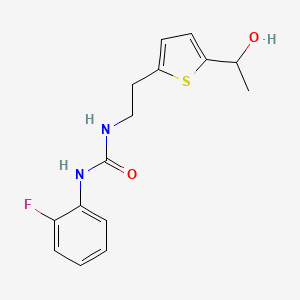
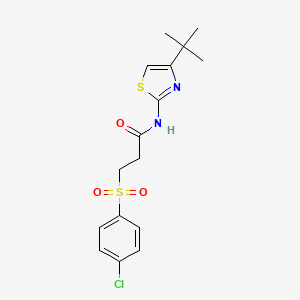
![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)
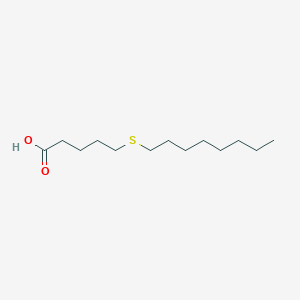
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B3016394.png)
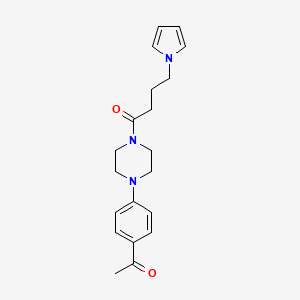
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)
